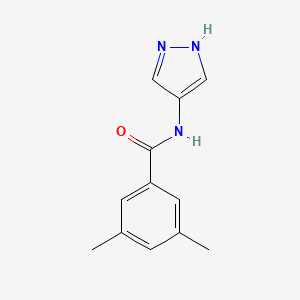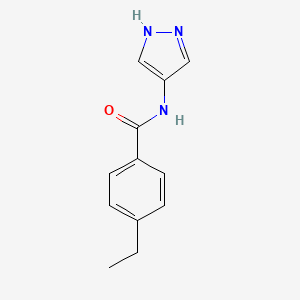
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone, also known as HMTM, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications. In
作用機序
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone acts as a dopamine receptor agonist and has a high affinity for D1 and D2 receptors. It also acts as a selective serotonin reuptake inhibitor (SSRI). (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has been shown to increase the release of dopamine and serotonin in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity in animal models and to improve cognitive function in rats. (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has also been shown to decrease the levels of inflammatory cytokines in the brain, suggesting its potential use in the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
One of the advantages of using (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone in lab experiments is its high selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is its potential toxicity, which must be carefully monitored and controlled in experiments.
将来の方向性
There are several future directions for the research and development of (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone. One potential direction is the development of new drugs based on (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone for the treatment of neurological disorders. Another direction is the use of (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone as a tool for studying the role of dopamine and serotonin receptors in various biological systems. Finally, the development of new synthesis methods for (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a promising compound that has shown potential in various scientific research applications. Its high selectivity for dopamine and serotonin receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its potential toxicity must be carefully monitored and controlled in experiments. Further research and development of (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone could lead to the development of new drugs and the advancement of our understanding of the role of dopamine and serotonin receptors in biological systems.
合成法
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves a reaction between 4-hydroxypiperidine and 1,2,3,4-tetrahydronaphthalen-1-ylmethanone in the presence of a catalyst. The multi-step synthesis method involves the conversion of 4-hydroxypiperidine to 4-bromo-1,3-dihydroisobenzofuran, followed by a reaction with 1,2,3,4-tetrahydronaphthalen-1-ylmethanone in the presence of a palladium catalyst.
科学的研究の応用
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has shown promising results in various scientific research applications. It has been used as a ligand in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has also been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-13-8-10-17(11-9-13)16(19)15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15,18H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVBSCJTCYMJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)